4-Bromo-2-nitro-N-phenylnaphthalen-1-amine
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Overview
Description
4-Bromo-2-nitro-N-phenylnaphthalen-1-amine is a chemical compound with the molecular formula C16H11BrN2O2 and a molecular weight of 343.17 g/mol . It is also known by its synonym, 1-Naphthalenamine, 4-bromo-2-nitro-N-phenyl . This compound is characterized by the presence of a bromine atom, a nitro group, and a phenyl group attached to a naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-N-phenylnaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl group can be modified through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Amino-2-nitro-N-phenylnaphthalen-1-amine.
Reduction: 4-Bromo-2-amino-N-phenylnaphthalen-1-amine.
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Scientific Research Applications
4-Bromo-2-nitro-N-phenylnaphthalen-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-N-phenylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and phenyl group can also influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitronaphthalen-1-amine: Similar structure but lacks the phenyl group.
2-Nitro-N-phenylnaphthalen-1-amine: Similar structure but lacks the bromine atom.
4-Bromo-N-phenylnaphthalen-1-amine: Similar structure but lacks the nitro group.
Uniqueness
4-Bromo-2-nitro-N-phenylnaphthalen-1-amine is unique due to the presence of all three functional groups (bromine, nitro, and phenyl) attached to the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications .
Properties
CAS No. |
918948-27-3 |
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Molecular Formula |
C16H11BrN2O2 |
Molecular Weight |
343.17 g/mol |
IUPAC Name |
4-bromo-2-nitro-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C16H11BrN2O2/c17-14-10-15(19(20)21)16(13-9-5-4-8-12(13)14)18-11-6-2-1-3-7-11/h1-10,18H |
InChI Key |
QOWNKPPQAZFUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C3=CC=CC=C32)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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